(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid is a chemical compound that belongs to the class of phthalazinones, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in the development of therapeutic agents.
(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid can be classified under:
The synthesis of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid typically involves the reaction of 3-methylphthalazin-1(2H)-one with acetic acid under controlled conditions.
One common synthetic route includes:
(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid primarily involves its interaction with specific enzymes or biological targets. Research indicates that it may act as an enzyme inhibitor, potentially affecting metabolic pathways relevant to disease processes.
While specific data on its mechanism is limited, studies suggest that compounds in this class can modulate enzyme activity through competitive inhibition or allosteric modulation, impacting cellular functions and signaling pathways .
Key physical properties include:
Chemical properties encompass:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to characterize these properties further .
(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid has several scientific uses:
The synthesis of (3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid (CAS 28081-52-9) typically employs phthalic anhydride as the economical starting material, following a well-established sequence of condensation, cyclization, and functionalization reactions [3] [10]. The initial step involves fusion of phthalic anhydride with hydrazine hydrate or hydrazine monohydrate to form 4-oxo-3,4-dihydrophthalazin-1(2H)-one (phthalazinone), which serves as the fundamental bicyclic scaffold for subsequent modifications. This intermediate undergoes N-alkylation at the N-2 position using methyl chloroacetate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF), yielding methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate. The final hydrolysis of this ester intermediate under basic conditions (aqueous NaOH) followed by acidification produces the target acetic acid derivative in moderate to good yields (typically 60-75%) [3] [7].
Alternative routes have been explored starting from pre-formed phthalazinone derivatives. For instance, 4-(chloromethyl)phthalazin-1(2H)-one can be reacted with diethyl malonate followed by decarboxylation and hydrolysis to access the acetic acid functionality. However, the phthalic anhydride route remains industrially preferred due to cost-effectiveness and fewer synthetic steps. The crystalline nature of several intermediates facilitates purification, with methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate (CAS 356790-62-0) being particularly amenable to recrystallization from ethanol/water mixtures, enhancing overall process efficiency [7] [10].
Table 1: Key Intermediates in the Synthesis of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic Acid
Intermediate | CAS Number | Molecular Formula | Key Transformation | Typical Yield |
---|---|---|---|---|
4-Oxo-3,4-dihydrophthalazin-1(2H)-one | Not specified | C₈H₆N₂O₂ | Cyclocondensation | 80-90% |
Methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate | 356790-62-0 | C₁₁H₁₀N₂O₃ | N-Alkylation | 70-85% |
Methyl (3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate | Not specified | C₁₂H₁₂N₂O₃ | N-Methylation | 65-75% |
(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid | 28081-52-9 | C₁₁H₁₀N₂O₃ | Ester Hydrolysis | 85-95% |
Strategic alkylation and acylation reactions are pivotal for introducing structural diversity at the N-2 position of the phthalazinone core. The N-alkylation step demonstrates remarkable regioselectivity due to the differential nucleophilicity of the phthalazinone nitrogens: the N-2 position (adjacent to the carbonyl) is preferentially alkylated over N-1, enabling controlled synthesis of 2-substituted derivatives [3] [8]. This selectivity is exploited using methyl chloroacetate as the alkylating agent in polar aprotic solvents like DMF or acetonitrile, with inorganic bases (K₂CO₃ or Cs₂CO₃) proving most effective. The reaction typically proceeds at 60-80°C within 4-8 hours, achieving conversion rates exceeding 85% as monitored by TLC or HPLC [3] [10].
For advanced derivative synthesis, the carboxylic acid functionality serves as a handle for amide bond formation via activation with coupling agents. Particularly significant is the conversion to Ponalrestat analogs—potent YUCCA pathway inhibitors in plant physiology research—where the acetic acid moiety is amidated with substituted benzylamines. This transformation employs coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or T3P (propylphosphonic anhydride) in the presence of tertiary amine bases (diisopropylethylamine, DIPEA), yielding biologically active amides in 60-80% yield after purification [5] [8]. The structural integrity during these reactions is confirmed via ¹H NMR monitoring of the characteristic methylene protons (CH₂CO), which shift downfield from δ 4.6-4.8 ppm in the acid to δ 4.4-4.6 ppm in ester derivatives and δ 4.2-4.5 ppm in amides.
Table 2: Alkylation and Acylation Approaches for Intermediate Functionalization
Reaction Type | Reagents/Conditions | Target Functional Group | Key Applications | Efficiency |
---|---|---|---|---|
N-Alkylation | Methyl chloroacetate, K₂CO₃, DMF, 80°C | -CH₂COOCH₃ | Ester intermediate synthesis | ★★★★☆ (High) |
Ester Hydrolysis | NaOH (aq), THF/MeOH; HCl acidification | -CH₂COOH | Target compound preparation | ★★★★★ (V. High) |
Amide Coupling | HBTU/DIPEA, substituted benzylamines | -CH₂CONHAr | Ponalrestat-type inhibitors | ★★★☆☆ (Mod-High) |
N-Methylation | CH₃I, K₂CO₃, DMF | N-CH₃ | 3-Methyl derivatives | ★★★☆☆ (Moderate) |
Solvent selection critically influences reaction kinetics and yields in phthalazinone acetic acid synthesis. Comparative studies reveal that DMF outperforms lower-polarity solvents (toluene, tetrahydrofuran) in N-alkylation steps due to superior solvation of the phthalazinone anion intermediate. However, DMF presents challenges during aqueous workup, prompting investigations into alternatives like N-methyl-2-pyrrolidone (NMP) or acetonitrile. NMP demonstrates comparable efficiency to DMF (yields: 78% vs. 82%) while facilitating easier product isolation [10]. Temperature optimization is equally crucial: hydrolysis of the methyl ester precursor proceeds optimally at 60-65°C. Elevated temperatures (>75°C) promote decarboxylation side products, reducing yields by 15-20% and complicating purification [4] [10].
Catalytic innovation significantly enhances acylation efficiency. The addition of catalytic HoBt (1-hydroxybenzotriazole, 0.1-0.3 equiv) during amide coupling suppresses racemization and suppresses O-acylisourea formation, particularly when generating sterically hindered amides like those with ortho-substituted aryl groups. For large-scale synthesis (>100g), continuous flow hydrolysis systems provide superior control over reaction exothermicity and reduce hydrolysis time from 12 hours (batch) to under 30 minutes, improving overall yield from 80% to 93% by minimizing acid exposure [10]. Impurity profiling identifies 3-(phthalazin-1-yl)propionic acid (from over-alkylation) and phthalazinone dimer as primary byproducts, controlled through slow addition of alkylating agents (2-3 hours) and maintaining substrate concentrations below 0.5M [4] [9].
The carboxylic acid group in (3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid serves as a versatile platform for generating structurally diverse analogs with tailored properties. Esterification with ethanol or methanol under acidic (H₂SO₄) or coupling conditions (DCC/DMAP) produces ethyl or methyl esters (e.g., ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate, CAS 356790-62-0), which serve as precursors for hydrazide formation—a critical step in constructing 1,3,4-oxadiazole-containing antimicrobial agents [3] [7]. Treatment with hydrazine monohydrate in ethanol yields the corresponding hydrazide, which undergoes cyclodehydration with aromatic aldehydes or carboxylic acids to form 2-aryl-5-[(3-methyl-4-oxophthalazin-1-yl)methyl]-1,3,4-oxadiazoles. These derivatives exhibit enhanced antimicrobial activity, particularly against Gram-positive pathogens like Staphylococcus aureus, when bearing electron-withdrawing substituents (e.g., 4-chlorophenyl or 2-thienyl groups) [3].
Chain extension strategies afford novel analogs like 3-(3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid (CAS not specified), synthesized via Arndt-Eistert homologation. This involves converting the acid to an acid chloride (SOCl₂), then reacting with diazomethane to form diazoketone, followed by Wolff rearrangement and hydrolysis [9]. The propionic acid analog demonstrates altered physicochemical properties (increased log P by ~0.5 units) potentially enhancing membrane permeability. The most pharmacologically significant manipulation generates Ponalrestat analogs, where the acetic acid moiety is amidated with 4-bromo-2-fluorobenzylamine to yield 2-(3-(4-Bromo-2-fluorobenzyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid—a potent inhibitor of YUCCA enzymes in auxin biosynthesis studies [5]. Computational analyses (molecular docking) suggest the amide carbonyl oxygen forms critical hydrogen bonds with Tyr102 and Gln131 residues in YUCCA1, explaining its nanomolar inhibitory potency.
Table 3: Key Derivatives of (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic Acid
Derivative | Structural Modification | CAS Number | Molecular Formula | Primary Application |
---|---|---|---|---|
Ethyl ester | Ethyl acetate group | 356790-62-0 | C₁₃H₁₄N₂O₃ | Hydrazide precursor |
Propionic acid analog | -CH₂CH₂COOH extension | Not specified | C₁₂H₁₂N₂O₃ | Physicochemical modulation |
Ponalrestat analog | Amide with 4-bromo-2-fluorobenzyl | Not specified | C₁₇H₁₃BrFN₂O₃ | YUCCA enzyme inhibition |
Oxadiazole derivative | 5-[(3-Methyl-4-oxophthalazin-1-yl)methyl]-1,3,4-oxadiazole | Not specified | C₁₃H₁₀N₄O₂ | Antimicrobial agents |
Thiophene-oxadiazole hybrid | 5-[(3-Methyl-4-oxophthalazin-1-yl)methyl]-2-(thiophen-2-yl)-1,3,4-oxadiazole | Not specified | C₁₇H₁₂N₄O₂S | Enhanced antimicrobial activity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: